molecular formula C11H17N3O2 B11882645 Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B11882645
M. Wt: 223.27 g/mol
InChI Key: ZQNORGZMHKGMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a reduced derivative of pyrazolo[1,5-a]pyrimidine, characterized by a tetrahydropyrimidine ring system with methyl substituents at positions 5 and 7 and an ethyl ester group at position 2. It is synthesized via sodium borohydride (NaBH₄)-mediated reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate under basic conditions in ethanol, yielding syn- (71%) and anti-isomers (10%) . The compound exhibits rigidity and mobility in its structure, as confirmed by NMR studies, which highlight distinct NOE correlations and spatial arrangements between syn- and anti-isomers .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h6-8,13H,4-5H2,1-3H3

InChI Key

ZQNORGZMHKGMGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Keto Esters

A widely employed method involves reacting 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic or basic conditions. For instance, heating equimolar amounts of 5-amino-3-methylpyrazole and ethyl acetoacetate in ethanol with hydrochloric acid (HCl) as a catalyst at reflux (78°C) for 6–8 hours yields the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via enamine formation, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

  • Catalyst: HCl (10 mol%) or 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mmol)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 70–85%

The ester group at position 3 is introduced directly via the β-keto ester reactant, eliminating the need for post-cyclization functionalization.

Reduction of the Pyrimidine Ring

The conversion of the aromatic pyrimidine ring to its tetrahydropyrimidine counterpart is achieved through selective reduction. Sodium borohydride (NaBH₄) in ethanol is the most commonly reported reducing agent, though stereochemical outcomes vary depending on reaction parameters.

Sodium Borohydride-Mediated Reduction

A solution of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in anhydrous ethanol is treated with NaBH₄ (2–3 equivalents) at 0–5°C. The mixture is stirred for 4–6 hours, followed by quenching with aqueous HCl. The product is extracted with ethyl acetate and purified via recrystallization.

Key Observations:

  • Stereoselectivity: Both syn- and anti-configured tetrahydropyrimidines form, with a 3:1 ratio favoring the syn-isomer.

  • Conformational Stability: The syn-isomer exhibits rigid chair-like conformations, whereas the anti-isomer adopts dynamic puckered states.

  • Yield: 60–75% after purification.

Catalytic Hydrogenation Alternatives

While less common, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel has been explored. However, over-reduction of the pyrazole ring or incomplete saturation of the pyrimidine ring limits its utility.

Conditions:

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Methanol

  • Pressure: 50 psi H₂

  • Yield: <40% (with significant byproducts)

Stereochemical Analysis and Optimization

NMR Characterization

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals long-range dipolar interactions (>6 Å) in the syn-isomer, confirming its rigid bicyclic structure. In contrast, the anti-isomer shows averaged proton signals due to conformational flexibility.

Solvent and Temperature Effects

  • Polar Solvents (e.g., THF): Increase anti-isomer formation (20–25%) due to enhanced solvation of transition states.

  • Low Temperatures (0°C): Favor syn-isomer (85%) by stabilizing chair-like transition states.

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective and reproducible protocols. Patent US5155251A highlights the use of continuous distillation for solvent recovery and in-line pH monitoring to minimize byproducts. Key adaptations include:

  • Solvent: Ethanol (recyclable via distillation)

  • Workup: Liquid-liquid extraction with ethyl acetate

  • Purification: Flash chromatography or recrystallization from hexane/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrides such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrimidine family and is characterized by:

  • Bicyclic Structure : Composed of a pyrazole ring fused to a pyrimidine ring.
  • Substituents : Ethyl ester at the carboxyl position and methyl groups at the 5 and 7 positions of the pyrazole ring.

This unique configuration enhances its interaction potential with biological targets while maintaining structural stability.

Anticancer Activity

Research indicates that derivatives of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

Case Study: Anticancer Efficacy
A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. The following table summarizes its activity against different cancer types:

CompoundCancer TypeIC (µM)Reference
This compoundA549 (Lung)12.5
Ethyl derivativeMCF-7 (Breast)8.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It shows activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

This compound exhibits diverse biological activities:

  • Antimicrobial Properties : Investigations have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties
In studies focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens and demonstrated significant efficacy.

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituents, oxidation states, and ring systems. Key examples include:

Table 1: Structural Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound Name Substituents Oxidation State Molecular Weight Key Properties Applications
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃, 3-COOEt Partially saturated (4,5,6,7-tetrahydro) 237.25 g/mol Rigid/mobile hybrid structure; isolable syn/anti isomers Protein kinase inhibition (cancer research)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-Cl, 3-COOEt Fully aromatic 285.11 g/mol Electrophilic reactivity due to Cl substituents Intermediate for agrochemicals
Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NH₂, 5-CH₃, 7-CH₃, 3-COOEt Fully aromatic 264.29 g/mol Enhanced hydrogen-bonding capacity Unspecified (potential bioactive agent)
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOEt Partially saturated 303.28 g/mol Electron-withdrawing CF₃ group; ring strain from cyclopropyl Biocatalysis (enantioselective hydrolysis)

Physicochemical Properties

  • Melting Points : The target compound’s analogs exhibit varied melting points, e.g., ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate melts at 206°C , while dichloro derivatives are typically solids at room temperature .
  • Spectroscopic Data : The target compound’s ¹³C NMR shows distinct carbonyl (δ 162.73 ppm) and methyl signals (δ 24.55 and 16.00 ppm) , whereas trifluoromethyl-substituted analogs display characteristic ¹⁹F NMR shifts (δ -60 to -70 ppm) .

Biological Activity

Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a bicyclic structure that includes a pyrazole ring fused to a pyrimidine ring. The presence of an ethyl ester group at the carboxyl position and methyl substitutions at the 5 and 7 positions enhances its potential biological activities.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • Structural Features : The compound features specific methyl substitutions that are believed to influence its interaction with biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

  • Selective Enzyme Inhibition : this compound has been identified as a selective inhibitor for several enzymes and receptors. Notably, it acts as an adenine mimetic in biochemical assays aimed at evaluating binding affinities to proteins involved in critical biological processes .
  • Anticancer Properties : Several derivatives have shown promise in anticancer research. For instance, studies have indicated that certain pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation through various mechanisms .
  • Psychopharmacological Effects : The compound has also been explored for its potential psychopharmacological effects, suggesting applications in treating neurological disorders .

Comparative Analysis with Related Compounds

A comparison of this compound with other related compounds highlights its unique properties:

Compound NameMolecular FormulaNotable Features
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylateC10H15N3O2Lacks methyl substitutions at positions 5 and 7
Methyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-carboxylateC11H15N3O2Different substitution pattern affecting biological activity
Ethyl 6-methyl-5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylateC13H14ClN3O2Incorporates a chlorine substituent impacting pharmacological properties

The specific methyl substitutions at positions 5 and 7 in this compound enhance its interaction potential with biological targets while maintaining structural stability .

Anticancer Research

Recent studies have focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. For example:

  • Study on Cell Lines : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidines on different cancer cell lines. This compound demonstrated significant inhibition of cell growth compared to control groups .

Enzymatic Inhibition Studies

Inhibition studies have shown that this compound effectively binds to specific enzymes involved in critical metabolic pathways:

  • Dihydroorotate Dehydrogenase (DHODH) : The compound was tested against DHODH and exhibited competitive inhibition characteristics comparable to established inhibitors .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate to maximize yield and purity?

Answer:
Synthetic optimization requires careful control of reaction parameters:

  • Solvent selection : Ethanol is preferred for reductions to stabilize intermediates and minimize side reactions .
  • Catalyst choice : Sodium cyanoborohydride (NaBH₃CN) enables partial reduction of pyrazolo[1,5-a]pyrimidines, while Rh-catalyzed asymmetric hydrogenation achieves enantioselectivity (>99% ee) .
  • Monitoring techniques : Thin-layer chromatography (TLC) is critical for tracking reaction progress, especially in multi-step syntheses .
  • Workup protocols : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) resolves diastereomers, as seen in the isolation of cis-isomers .

Advanced Question: How does stereochemistry (syn vs. anti configurations) influence the biological activity of this compound derivatives?

Answer:
Stereochemical outcomes directly modulate target binding:

  • Syn-configuration : Ethyl (5R,7S)-5,7-dimethyl derivatives exhibit enhanced cholinesterase inhibition (IC₅₀ ~0.466 µM for AChE) due to optimal spatial alignment with enzyme active sites .
  • Anti-configuration : Ethyl (5S,7S)-isomers show reduced activity, highlighting the role of methyl group orientation in steric hindrance .
  • Validation : X-ray crystallography and NOESY NMR confirm stereochemical assignments, enabling structure-activity relationship (SAR) modeling .

Basic Question: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves diastereomers (e.g., cis vs. trans) and confirms regiochemistry. For example, methyl proton signals at δ 1.30–1.48 ppm distinguish ethyl substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₀H₁₆N₃O₂ for the parent compound) .
  • X-ray crystallography : Defines absolute configurations, as applied to anti-isomer 7b .

Advanced Question: How do structural modifications (e.g., halogenation, trifluoromethylation) alter the bioactivity profile of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Comparative studies reveal:

Modification Biological Activity IC₅₀/EC₅₀ Source
2-Iodo substitution Cholinesterase inhibition0.466 µM
Trifluoromethylation PI3K inhibition (anticancer)<1 µM
Cyclopropyl addition Enhanced metabolic stabilityN/A

Halogens (e.g., iodine) enhance electrophilicity for covalent enzyme binding, while trifluoromethyl groups improve lipophilicity and target affinity .

Basic Question: What are common pitfalls in interpreting bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be addressed?

Answer:

  • Off-target effects : Use isoform-specific assays (e.g., AChE vs. BChE inhibition) to avoid false positives .
  • Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to prevent aggregation .
  • Stereochemical impurities : Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Question: What methodologies enable enantioselective synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines?

Answer:

  • Rh-catalyzed asymmetric hydrogenation : Achieves >99% ee for (R)-configured products using [Rh(COD)Cl]₂ and chiral phosphine ligands .
  • Sequential reduction : Partial reduction with NaBH₃CN followed by catalytic hydrogenation avoids racemization .
  • Biocatalytic resolution : Lipases or esterases selectively hydrolyze enantiomers, though less efficient than metal catalysis .

Basic Question: How can contradictory bioactivity results between similar pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Answer:

  • SAR analysis : Compare substituent effects (e.g., 5-cyclopropyl vs. 5-phenyl groups) using standardized assays .
  • Crystallographic docking : Resolve binding mode discrepancies (e.g., PI3K vs. MAPK targets) via co-crystal structures .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with kinase inhibition) .

Advanced Question: What strategies improve the metabolic stability of this compound in vivo?

Answer:

  • Prodrug design : Replace the ethyl ester with tert-butyl or cyclopropyl esters to slow hydrolysis .
  • Deuterium incorporation : Substitute methyl hydrogens with deuterium at metabolically labile positions .
  • PEGylation : Conjugate polyethylene glycol (PEG) to the carboxylate group to enhance half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.